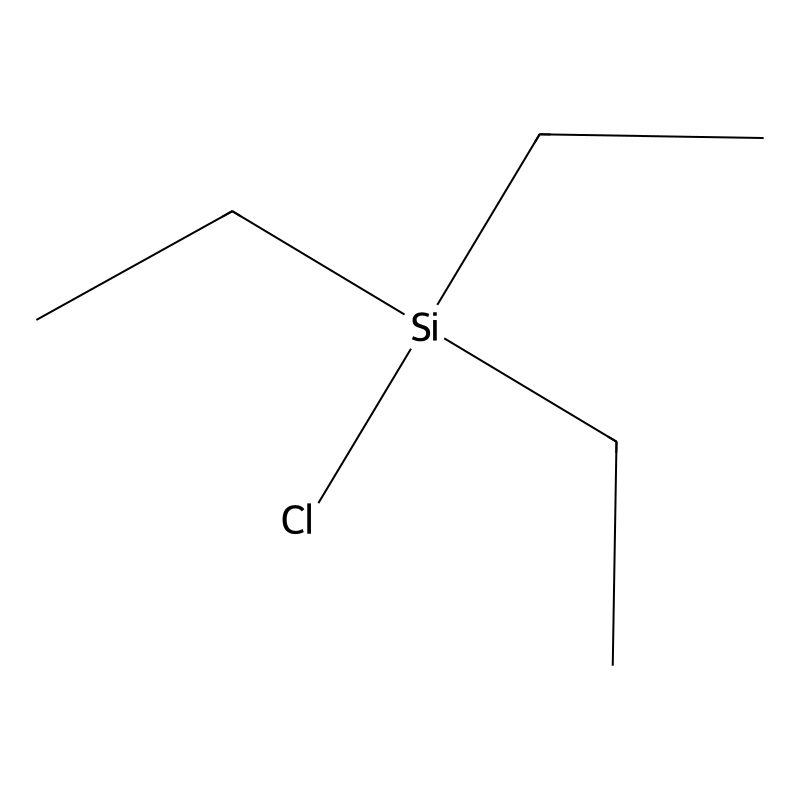Chlorotriethylsilane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis of Silylated Compounds
Chlorotriethylsilane is a versatile precursor for the synthesis of diverse silylated compounds. Its reactive silicon-chlorine bond readily undergoes substitution reactions with various functional groups, allowing the introduction of a triethylsilyl (Si(CH₂CH₃)₃) group onto different molecules. This silylation process is crucial in various research areas, including:
- Organic synthesis: Silylation protects sensitive functional groups during organic transformations, enabling selective modification of other parts of the molecule . It also enhances the volatility of certain compounds, facilitating their analysis through techniques like gas chromatography (GC) and mass spectrometry (MS) .
- Organometallic chemistry: Chlorotriethylsilane is used to prepare silylated transition-metal complexes, which serve as catalysts for various organic reactions and offer unique reactivity profiles .
- Material science: Silylation of surfaces with chlorotriethylsilane modifies their wettability and reactivity, allowing for the creation of tailored materials for applications like microfluidics and sensor development .
Lewis Acid Catalyst
Chlorotriethylsilane exhibits mild Lewis acidity due to the empty p-orbital on the silicon atom. This enables it to act as a catalyst for certain chemical reactions. For example, it can promote the polymerization of various monomers, contributing to the synthesis of polymers with specific properties .
Other Research Applications
Beyond the aforementioned uses, chlorotriethylsilane finds applications in other research areas, including:
- Dehalogenation: Chlorotriethylsilane can be used to remove certain halogen atoms (e.g., chlorine, bromine) from organic molecules, offering an alternative approach to traditional dehalogenation methods .
- Chemical analysis: Chlorotriethylsilane is sometimes employed in derivatization reactions for specific analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to improve the resolution and sensitivity of certain signals .
Chlorotriethylsilane is a chemical compound with the molecular formula CHClSi. It is classified as a silane, which is a type of silicon-containing compound. This compound is characterized by its three ethyl groups attached to a silicon atom, along with a chlorine atom. Chlorotriethylsilane is typically a colorless liquid that is corrosive and can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation . It is soluble in organic solvents and reacts with water, releasing hydrochloric acid.
Additionally, chlorotriethylsilane can react with alkoxides to form siloxanes, which are important intermediates in silicone chemistry.
The synthesis of chlorotriethylsilane can be achieved through several methods:
- Direct Chlorination: Ethyltrichlorosilane can be synthesized by chlorinating triethylsilane using chlorine gas under controlled conditions.
- Reaction with Silicon Tetrachloride: Triethylamine can react with silicon tetrachloride to produce chlorotriethylsilane as a by-product.
- Hydrolysis of Triethylsilanol: The hydrolysis of triethylsilanol in the presence of hydrochloric acid can yield chlorotriethylsilane.
These methods highlight the versatility of chlorotriethylsilane in synthetic organic chemistry.
Chlorotriethylsilane finds applications across various fields:
- Silylation Agent: It is commonly used for silylating alcohols and amines, enhancing their stability and reactivity in subsequent reactions .
- Catalyst: The compound serves as a catalyst for Lewis acid-catalyzed reactions, facilitating processes such as polymerization and condensation reactions.
- Silicone Production: It plays a crucial role in the production of silicone oils and resins, contributing to their properties and performance in industrial applications .
Interaction studies involving chlorotriethylsilane primarily focus on its reactivity with various functional groups. For example:
- With Alcohols: Chlorotriethylsilane reacts with alcohols to form silyl ethers, which are useful intermediates in organic synthesis.
- With Water: Its hydrolysis reaction indicates how it interacts with moisture in the environment, leading to the release of hydrochloric acid.
These interactions demonstrate its utility in modifying organic compounds and its potential hazards due to its corrosive nature.
Chlorotriethylsilane shares similarities with other silanes but has unique properties that distinguish it:
| Compound | Formula | Key Features |
|---|---|---|
| Chlorotrimethylsilane | CHClSi | Used for silylation; less reactive than chlorotriethylsilane |
| Trimethylchlorosilane | CHClSi | More volatile; used for similar silylation processes |
| Triethoxysilane | CHOSi | Used for surface modification; less corrosive than chlorotriethylsilane |
Chlorotriethylsilane's unique combination of three ethyl groups provides distinct reactivity patterns compared to other silanes, particularly in terms of sterics and electronic effects during
Boiling Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 4 of 92 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 88 of 92 companies with hazard statement code(s):;
H226 (98.86%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (98.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (44.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
Pictograms



Flammable;Corrosive;Acute Toxic






